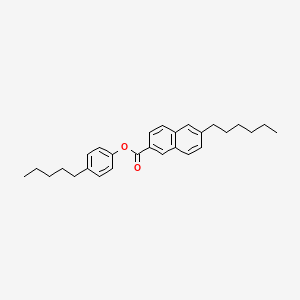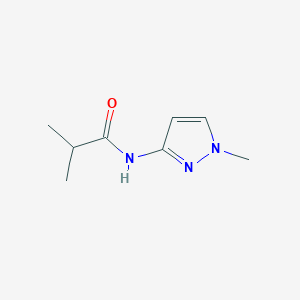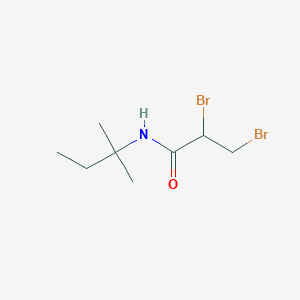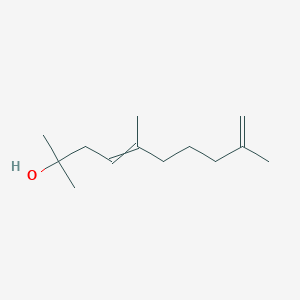![molecular formula C26H17IO2 B14529327 3-[(4-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one CAS No. 62345-45-3](/img/structure/B14529327.png)
3-[(4-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one is a synthetic organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an indene core substituted with a naphthyl group and a 4-iodophenylmethoxy group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indene Core: The indene core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-aryl-1,3-diketone, under acidic conditions.
Introduction of the Naphthyl Group: The naphthyl group can be introduced through a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkylating agent.
Attachment of the 4-Iodophenylmethoxy Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The iodine atom in the 4-iodophenylmethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may yield alcohols or hydrocarbons, and substitution may yield various substituted derivatives.
Scientific Research Applications
3-[(4-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on the surface of cells, leading to activation or inhibition of signaling pathways.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic processes and cellular functions.
Gene Expression Modulation: It may influence the expression of specific genes, leading to changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
3-[(4-Iodophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one can be compared with other similar compounds, such as:
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid and indole-3-carbinol, which have diverse biological activities.
Naphthalene Derivatives: Compounds containing the naphthalene ring, such as naphthalene-2-ol and naphthalene-1-sulfonic acid, which are used in various industrial applications.
Phenylmethoxy Derivatives: Compounds containing the phenylmethoxy group, such as 4-methoxyphenol and 4-methoxybenzaldehyde, which are used in the synthesis of pharmaceuticals and fragrances.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
CAS No. |
62345-45-3 |
|---|---|
Molecular Formula |
C26H17IO2 |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
3-[(4-iodophenyl)methoxy]-2-naphthalen-1-ylinden-1-one |
InChI |
InChI=1S/C26H17IO2/c27-19-14-12-17(13-15-19)16-29-26-23-10-4-3-9-22(23)25(28)24(26)21-11-5-7-18-6-1-2-8-20(18)21/h1-15H,16H2 |
InChI Key |
MWZKGZSGNXGYGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C4=CC=CC=C4C3=O)OCC5=CC=C(C=C5)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


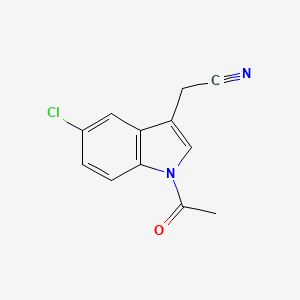
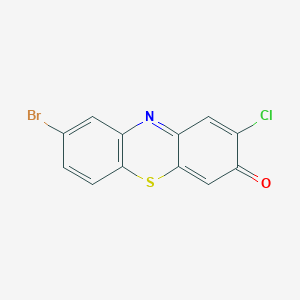
![Bis{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14529253.png)
![1-Dodecyl-1,4-diazabicyclo[2.2.2]octan-1-ium methanesulfonate](/img/structure/B14529260.png)
![Benzoic acid, 5-[(diethylamino)sulfonyl]-2-[(2-methylphenyl)amino]-](/img/structure/B14529269.png)
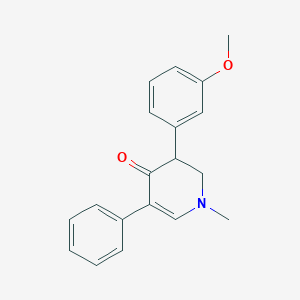
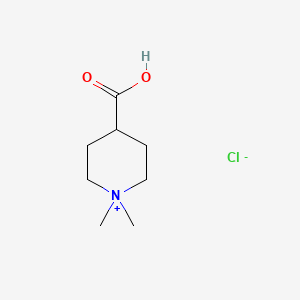
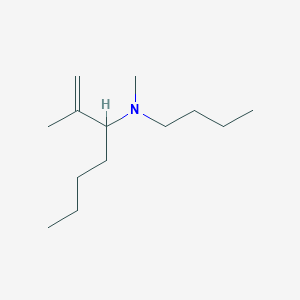
![Ethanone, 1-[2,4-dihydroxy-6-(2-propenyloxy)phenyl]-2-methoxy-](/img/structure/B14529297.png)
